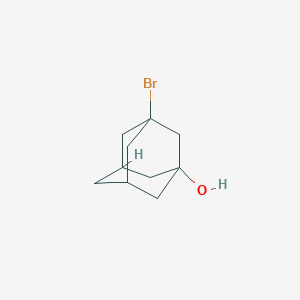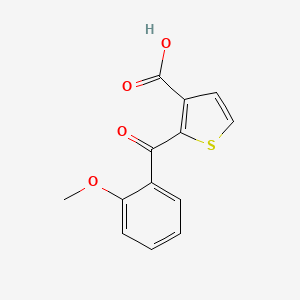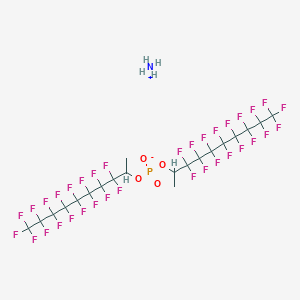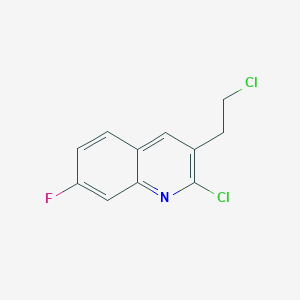
2-Chloro-3-(2-chloroethyl)-7-fluoroquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-3-(2-chloroethyl)-7-fluoroquinoline is a quinoline derivative known for its unique chemical structure and properties
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3-(2-chloroethyl)-7-fluoroquinoline typically involves the chlorination and fluorination of quinoline derivatives. One common method involves the reaction of 2-chloroquinoline with 2-chloroethyl chloride in the presence of a base, followed by fluorination using a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions: 2-Chloro-3-(2-chloroethyl)-7-fluoroquinoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro groups can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The quinoline ring can undergo oxidation or reduction reactions, leading to different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, forming new carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.
Major Products:
- Substituted quinoline derivatives with various functional groups.
- Coupled products with extended aromatic systems.
科学研究应用
2-Chloro-3-(2-chloroethyl)-7-fluoroquinoline has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Biological Research: Used as a probe to study enzyme interactions and cellular pathways.
Material Science: Its derivatives are explored for use in organic light-emitting diodes (OLEDs) and other electronic materials.
作用机制
The mechanism of action of 2-Chloro-3-(2-chloroethyl)-7-fluoroquinoline involves its interaction with cellular targets such as DNA and enzymes. The chloroethyl group can form covalent bonds with nucleophilic sites on DNA, leading to cross-linking and inhibition of DNA replication. This mechanism is similar to that of other alkylating agents used in chemotherapy .
相似化合物的比较
- 2-Chloro-3-(2-chloroethyl)-7-methoxyquinoline
- 2-Chloro-3-(2-chloroethyl)-7-bromoquinoline
- 2-Chloro-3-(2-chloroethyl)-7-methylquinoline
Comparison:
- 2-Chloro-3-(2-chloroethyl)-7-methoxyquinoline: The methoxy group provides different electronic properties, potentially altering its reactivity and biological activity.
- 2-Chloro-3-(2-chloroethyl)-7-bromoquinoline: The bromo group can participate in different types of reactions compared to the fluoro group, affecting its applications.
- 2-Chloro-3-(2-chloroethyl)-7-methylquinoline: The methyl group may influence the compound’s lipophilicity and membrane permeability, impacting its biological effects.
2-Chloro-3-(2-chloroethyl)-7-fluoroquinoline stands out due to its unique combination of chloro and fluoro substituents, which confer distinct chemical and biological properties.
属性
CAS 编号 |
948294-56-2 |
|---|---|
分子式 |
C11H8Cl2FN |
分子量 |
244.09 g/mol |
IUPAC 名称 |
2-chloro-3-(2-chloroethyl)-7-fluoroquinoline |
InChI |
InChI=1S/C11H8Cl2FN/c12-4-3-8-5-7-1-2-9(14)6-10(7)15-11(8)13/h1-2,5-6H,3-4H2 |
InChI 键 |
FOEQLOJFXVXRPG-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC2=NC(=C(C=C21)CCCl)Cl)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


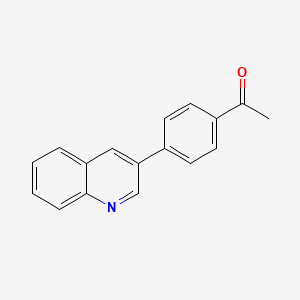


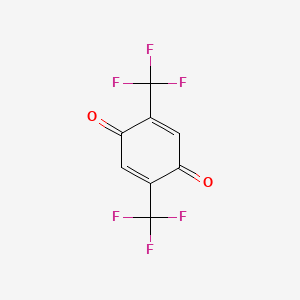
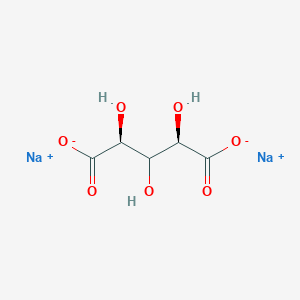
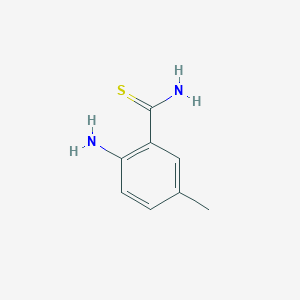

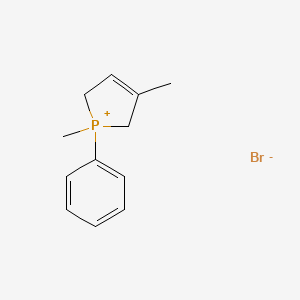
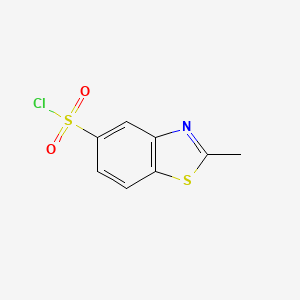
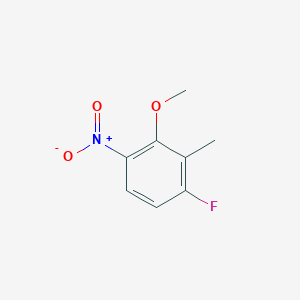
![3-Bromo-4-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B15202226.png)
